molecular formula C18H21FN4O3S B2749375 N-[1-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-methylsulfanyl-1-oxobutan-2-yl]acetamide CAS No. 2034201-89-1

N-[1-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-methylsulfanyl-1-oxobutan-2-yl]acetamide

Cat. No.: B2749375
CAS No.: 2034201-89-1
M. Wt: 392.45
InChI Key: BYNDEEYVGOSVLH-UHFFFAOYSA-N
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Description

N-(1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide: is a complex organic compound with a unique structure that includes a fluorinated dipyridopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Dipyridopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate pyridine derivatives under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom at the desired position using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Thioether Formation: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

    Acylation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique electronic properties.

    Materials Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to known inhibitors.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Anticancer Research: Investigation of its efficacy in inhibiting cancer cell growth.

    Antiviral Research: Potential use in the development of antiviral agents.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Incorporation into polymers to impart specific properties.

Mechanism of Action

The mechanism of action of N-(1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide involves its interaction with specific molecular targets. The fluorinated dipyridopyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide: shares structural similarities with other fluorinated pyrimidine derivatives and thioether-containing compounds.

Uniqueness

    Fluorination: The presence of a fluorine atom enhances its stability and bioavailability.

    Thioether Group: The methylthio group provides unique reactivity and potential for further functionalization.

Properties

IUPAC Name

N-[1-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-11(24)20-15(6-8-27-2)18(26)22-7-5-14-13(10-22)17(25)23-9-12(19)3-4-16(23)21-14/h3-4,9,15H,5-8,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNDEEYVGOSVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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